molecular formula C13H15FN2O4S B6630508 (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid

Cat. No. B6630508
M. Wt: 314.33 g/mol
InChI Key: NHUIZSWVNSDFFI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid, also known as CFTR inhibitor-172, is a small molecule compound that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) treatment. CF is a genetic disorder that affects the respiratory and digestive systems, leading to chronic lung infections, malnutrition, and other complications. CFTR inhibitor-172 has been shown to selectively inhibit the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in CF patients. In

Mechanism of Action

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 selectively inhibits the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein by binding to a specific site on the protein. The (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. In CF patients, the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein is defective, leading to a buildup of thick, sticky mucus in the respiratory and digestive systems. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 blocks the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, reducing the production of mucus and improving lung function in CF patients.
Biochemical and Physiological Effects:
(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been shown to have various biochemical and physiological effects in CF patients. The compound reduces the production of mucus in the respiratory and digestive systems, improving lung function and reducing the risk of infections. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 also improves ion transport across cell membranes, which is important for maintaining normal cellular function. The compound has been shown to have minimal toxicity and is well-tolerated in CF patients.

Advantages and Limitations for Lab Experiments

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has several advantages for lab experiments. The compound is highly selective for the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, allowing researchers to study the specific effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 is also relatively easy to synthesize, making it readily available for research purposes. However, there are some limitations to using (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 in lab experiments. The compound may have off-target effects on other proteins, which could complicate data interpretation. Additionally, (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 may not accurately reflect the effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition in vivo, as the compound may not fully mimic the complex pathophysiology of CF.

Future Directions

There are several future directions for research on (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172. One potential application is the development of new CF therapies based on (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 could be used as a lead compound for the development of more potent and selective (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitors. The compound could also be used in combination with other CF therapies, such as gene therapy or small molecule correctors, to improve treatment outcomes. Another future direction is the investigation of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 could also be used to study the role of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid in other physiological processes, such as mucociliary clearance and ion transport. Overall, (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has significant potential for advancing our understanding of CF pathophysiology and developing new CF therapies.

Synthesis Methods

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The first step involves the condensation of 3-cyano-4-fluoroaniline with 2-chloroacetyl chloride to form the intermediate 3-cyano-4-fluorophenylacetyl chloride. This intermediate is then reacted with tert-butyl 3-aminocrotonate to form the key intermediate (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid. The final compound is obtained by deprotection of the tert-butyl group using trifluoroacetic acid.

Scientific Research Applications

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been extensively studied for its potential therapeutic applications in CF treatment. The compound has been shown to selectively inhibit the function of the (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid protein, which is defective in CF patients. (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibitor-172 has been used in various in vitro and in vivo studies to investigate the role of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid in CF pathophysiology and to develop new therapeutic strategies. The compound has also been used to study the effects of (2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid inhibition on other physiological processes, such as ion transport and mucociliary clearance.

properties

IUPAC Name

(2R)-2-[(3-cyano-4-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S/c1-13(2,3)11(12(17)18)16-21(19,20)9-4-5-10(14)8(6-9)7-15/h4-6,11,16H,1-3H3,(H,17,18)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIZSWVNSDFFI-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.